molecular formula C19H19FN2O5S B12190729 1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid

Cat. No.: B12190729
M. Wt: 406.4 g/mol
InChI Key: WRXPNAYWJJEFCR-PTNGSMBKSA-N
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Description

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of science, including chemistry, biology, and medicine. This compound features a thiazolidine ring, a piperidine ring, and a fluorobenzylidene group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid typically involves multiple steps, including the formation of the thiazolidine ring, the introduction of the fluorobenzylidene group, and the coupling with the piperidine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and green chemistry approaches may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The fluorobenzylidene group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}piperidine-4-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19FN2O5S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[3-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H19FN2O5S/c20-14-4-2-1-3-13(14)11-15-17(24)22(19(27)28-15)10-7-16(23)21-8-5-12(6-9-21)18(25)26/h1-4,11-12H,5-10H2,(H,25,26)/b15-11-

InChI Key

WRXPNAYWJJEFCR-PTNGSMBKSA-N

Isomeric SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

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